molecular formula C11H15N3O2 B1613831 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid CAS No. 914637-18-6

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B1613831
CAS No.: 914637-18-6
M. Wt: 221.26 g/mol
InChI Key: CTZMGPDSVCTFDP-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid, also known as 4-MPCA, is a piperazine derivative that is used in various scientific research applications. It is a small molecule that is highly soluble in water and has a wide range of applications in biochemical and physiological research. Its unique structure and properties make it an attractive choice for many researchers.

Scientific Research Applications

Supramolecular Synthons in Crystal Engineering

Research on pyrazinecarboxylic acids, including structures related to 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid, highlights the significance of carboxylic acid-pyridine supramolecular synthons in crystal engineering. These synthons, particularly Synthon V, are crucial for self-assembly in crystal structures through hydrogen bonding. Such findings are essential for designing new materials with tailored properties (Vishweshwar et al., 2002).

Histamine H4 Receptor Ligands

A series of compounds, including those structurally related to the chemical , were studied for their potency as ligands of the histamine H4 receptor. These studies focused on optimizing the chemical structure to enhance anti-inflammatory and antinociceptive activities, demonstrating the compound's potential in developing new therapeutic agents (Altenbach et al., 2008).

Chiral Analysis and Separation

The compound has been utilized as a derivatization reagent for the ultrasensitive detection of chiral amines. This application is particularly valuable in the chiral analysis of pharmaceuticals, showcasing the compound's role in advancing analytical methodologies (Jin et al., 2020).

Crystal Structure Analysis

Investigations into the crystal structures of related isothiazolopyridines offer insights into the molecular packing and hydrogen bonding patterns. Such studies are instrumental in understanding drug interactions at the molecular level, aiding in the design of more effective pharmaceuticals (Karczmarzyk & Malinka, 2008).

A1 Adenosine Receptor Inhibitors

Research into pyrazolo[3,4-b]pyridines, compounds akin to this compound, has identified several with high affinity and selectivity toward the A1 adenosine receptor. These findings are crucial for developing treatments for conditions such as cardiac arrhythmias and ischemia (Manetti et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antifungal activity , suggesting potential targets within fungal organisms.

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding and π-π stacking .

Result of Action

Similar compounds have shown antifungal activity , suggesting that it may interfere with the growth and proliferation of fungal cells.

Biochemical Analysis

Biochemical Properties

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with non-receptor protein tyrosine kinases, which are activated following the engagement of different classes of cellular receptors . These interactions often result in the modulation of enzyme activity, protein-protein interactions, and other biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have stimulatory actions on mesangial cell growth and the production of extracellular matrix . These effects are crucial in understanding how this compound can be used in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound is known to inhibit PDGF receptor tyrosine kinase, which plays a role in the treatment of angiotensin II-induced diseases . Additionally, it can modulate gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a dose-dependent manner, it has been shown to decrease the number of writhings induced by acetic acid and reduce paw licking time in the formalin test . At high doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . This information is vital for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its biochemical interactions and overall cellular effects . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-12-10(8-9)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZMGPDSVCTFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649726
Record name 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-18-6
Record name 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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